Hole Mobility in D–A Copolymers: Thieno[3,2-b]thiophene-2-carbonitrile as a Key Precursor to Record-High Mobility Polymers
Polymers synthesized from thieno[3,2-b]thiophene-2-carbonitrile-derived DPP monomers achieve hole mobilities up to 1.95 cm² V⁻¹ s⁻¹, which was the highest reported for any polymer-based OFET at the time of publication [1]. This value significantly exceeds the ~0.1 cm² V⁻¹ s⁻¹ typically observed for regioregular poly(3-hexylthiophene) (P3HT), the most common p-type polymer semiconductor [2]. The enhanced mobility is attributed to the coplanar TT core and extended π-conjugation imparted by the fused thieno[3,2-b]thiophene unit, which promotes intermolecular charge-carrier hopping [1].
| Evidence Dimension | Maximum hole mobility (μ_h) in OFET devices |
|---|---|
| Target Compound Data | 1.95 cm² V⁻¹ s⁻¹ (polymer derived from BTH-CN-based DPP monomer) |
| Comparator Or Baseline | ~0.1 cm² V⁻¹ s⁻¹ (typical P3HT mobility) |
| Quantified Difference | ~19.5× higher mobility |
| Conditions | Bottom-gate, top-contact OFET; polymer: thieno[3,2-b]thiophene–DPP copolymer with thiophene |
Why This Matters
For procurement decisions, BTH-CN is the essential precursor for accessing the highest-mobility DPP-based p-type polymers, directly enabling OFETs with faster switching speeds and higher on-currents than P3HT-based devices.
- [1] Bronstein, H. et al. Thieno[3,2-b]thiophene–Diketopyrrolopyrrole-Containing Polymers for High-Performance Organic Field-Effect Transistors and Organic Photovoltaic Devices. J. Am. Chem. Soc. 2011, 133 (10), 3272–3275. View Source
- [2] Sirringhaus, H. et al. Two-Dimensional Charge Transport in Self-Organized, High-Mobility Conjugated Polymers. Nature 1999, 401, 685–688. View Source
